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Compound of Interest

Compound Name: UMM-766

Cat. No.: B8545543 Get Quote

This technical guide provides an in-depth overview of the foundational research on UMM-766,

a novel nucleoside analog with significant antiviral properties. The document is intended for

researchers, scientists, and professionals in the field of drug development, offering detailed

insights into the compound's efficacy, mechanism of action, and the experimental protocols

used in its initial characterization.

Introduction
UMM-766, chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine, is a promising

antiviral candidate identified through a high-throughput screening of over 12,000 compounds

from the Merck proprietary sample collection.[1] It has demonstrated potent, broad-spectrum

activity against several members of the Orthopoxvirus genus, which includes viruses of

significant public health concern like the Mpox virus and the variola virus (the causative agent

of smallpox).[2][3][4] This document summarizes the pivotal in vitro and in vivo studies that

form the basis of our current understanding of UMM-766's antiviral effects.

Mechanism of Action
The precise mechanism of action of UMM-766 against orthopoxviruses is the subject of

ongoing investigation. However, its structural class as a nucleoside analog provides strong

indications of its function. Prior research on this compound showed it could decrease the

replication of Hepatitis C virus (HCV) RNA by acting as a chain terminator for the NS5B RNA-

dependent RNA polymerase.[1][5] It is hypothesized that UMM-766 acts similarly against

orthopoxviruses, likely by inhibiting the viral DNA-dependent RNA polymerase (DdRp), thereby
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disrupting the transcription of viral genes and halting replication.[5] The development of

countermeasures with distinct mechanisms of action is critical to prevent the emergence of

drug-resistant viral strains.[1]
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Figure 1: Proposed mechanism of action for UMM-766 against orthopoxviruses.

In Vitro Efficacy
UMM-766 was evaluated for its antiviral activity against multiple orthopoxviruses in different cell

lines. The compound exhibited potent inhibition of viral replication, as summarized by the 50%

effective concentration (EC50) values.

Table 1: In Vitro Antiviral Activity of UMM-766

Virus Cell Line EC₅₀ (µM) Selective Index (SI)

Vaccinia Virus
(VACV)

RAW264.7 < 1 > 110

Vaccinia Virus (VACV) MRC-5 < 1 > 10.9

Rabbitpox Virus

(RPXV)
RAW264.7 < 1 > 3.7

Cowpox Virus (CPXV) RAW264.7 2.17 > 50.7

Cowpox Virus (CPXV) MRC-5 8.09 > 13.6

Data sourced from Microbiology Spectrum.[1]

The results indicate that UMM-766 is highly effective against VACV and RPXV, with EC50

values below 1 µM.[1] The antiviral activity was observed to be less pronounced in MRC-5 cells

compared to RAW264.7 cells.[1]

In Vivo Efficacy in a Murine Model
The protective effects of UMM-766 were assessed in a murine model of severe orthopoxvirus

infection using BALB/c mice.

Table 2: In Vivo Efficacy of UMM-766 against Vaccinia Virus
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BALB/c
Mice

Vaccinia
Virus
(VACV)
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(Intranas
al)

1, 3, or 10
Oral
Gavage

7 Days
(Starting
Day 1
post-
infection)

Dose-
dependen
t increase
in
survival;
reduced
lung and
nasal
cavity
lesions.
[2][3]

Data sourced from Microbiology Spectrum and associated publications.[1][2][3]

Treatment with UMM-766 resulted in a dose-dependent increase in survival following a lethal

viral challenge.[2][6] Animals in the 10 mg/kg dosing group showed significantly reduced

lesions in the lungs and nasal cavity, and viral levels were markedly lower compared to the

vehicle control group.[2][3]

Experimental Protocols
The discovery and initial characterization of UMM-766 involved a high-content, image-based

phenotypic assay.

Compound Library: Targeted compounds from the Merck proprietary sample collection were

provided as 10 mM DMSO solutions.[1][7] The library included compounds with mechanisms

known to target essential orthopoxvirus enzymes, such as polymerase and protease

inhibitors.[7]

Cells and Viruses: Murine macrophage cells (RAW264.7) and human lung fibroblast cells

(MRC-5) were used. The Western Reserve strain of VACV, the Brighton Red Strain of CPXV,

and the Utrecht strain of RPXV were utilized for the infection assays.[7]
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Assay Protocol: An image-based assay was developed in a 384-well format.[7] Optimal

conditions for cell number, multiplicity of infection (MOI), and infection duration were

established to ensure greater than 60% of cells were infected with a Z-factor > 0.5.[7] After

infection and compound treatment, cells were subjected to immunofluorescence staining to

detect viral antigens. Automated image analysis was used to enumerate the antigen-

expressing cells to quantify viral inhibition.[7]
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Figure 2: Workflow for the in vitro high-throughput screening of UMM-766.

All animal experiments were approved by the USAMRIID Institutional Animal Care and Use

Committee (IACUC).[1]

Animal Model: BALB/c mice (7-week-old or 10-11 week-old) were used for the efficacy

studies.[1] The use of older mice was found to reduce the level of cachexia.[1]

Virus Challenge: Mice were anesthetized with isoflurane and exposed to an intranasal

challenge with a target dose of 5.5 x 10⁵ Plaque Forming Units (PFU) of VACV on Day 0.[1]

[3]

Drug Administration: Starting on Day 1 post-exposure, animals were administered 1, 3, or 10

mg/kg of UMM-766 or a vehicle control via oral gavage.[1][3] The treatment continued daily

for 7 days.[1]

Monitoring and Endpoints: Animals were monitored for 21 days for weight changes, signs of

disease, and survival.[1][3] A subset of animals was euthanized on Day 6 for pathology

studies, including histopathology and immunohistochemistry (IHC) to assess tissue damage

and viral protein presence.[1]

Conclusion
The foundational studies on UMM-766 establish it as a potent, orally bioavailable inhibitor of

orthopoxviruses.[1][2] Its efficacy in both in vitro and in vivo models underscores its potential as

a medical countermeasure for diseases like Mpox.[3][4] Future research will likely focus on

elucidating the specific molecular interactions with the viral polymerase and further evaluating

its safety and efficacy profile in advanced preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8545543?utm_src=pdf-body-img
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://pmc.ncbi.nlm.nih.gov/articles/PMC10986512/
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://pmc.ncbi.nlm.nih.gov/articles/PMC10986512/
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://pmc.ncbi.nlm.nih.gov/articles/PMC10986512/
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://pubmed.ncbi.nlm.nih.gov/38391232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10986512/
https://www.scienceopen.com/document?vid=180a7eab-1a0d-4d3d-a48f-1641b5b22877
https://www.benchchem.com/product/b8545543?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8545543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. journals.asm.org [journals.asm.org]

2. Orally available nucleoside analog UMM-766 provides protection in a murine model of
orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Orally available nucleoside analog UMM-766 provides protection in a murine model of
orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]

4. Orally available nucleoside analog UMM-766 provides protection in a murine model of
orthopox disease – ScienceOpen [scienceopen.com]

5. researchgate.net [researchgate.net]

6. journals.asm.org [journals.asm.org]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Foundational Studies on the Antiviral Effects of UMM-
766: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8545543#foundational-studies-on-the-antiviral-
effects-of-umm-766]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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